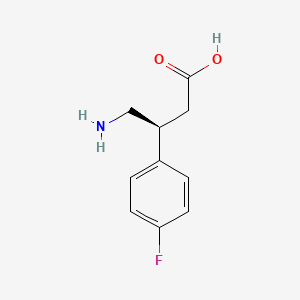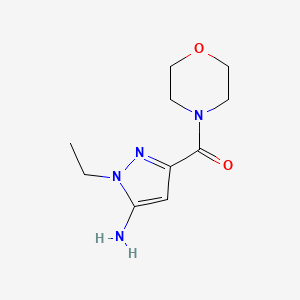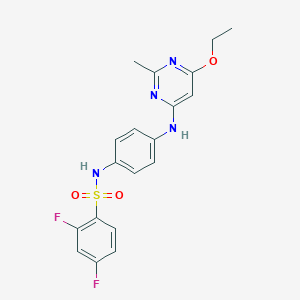
(S)-4-Amino-3-(4-fluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-4-Amino-3-(4-fluorophenyl)butanoic acid”, also known as “(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride”, is a chemical compound with the molecular formula C10H13ClFNO2 . It is also referred to as 4-Fluorophenibut, a GABA B receptor agonist .
Molecular Structure Analysis
The InChI code for “(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” is1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Pharmaceutical Intermediate Synthesis : A study by Fan (1990) discusses 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate. The research focuses on improving the synthesis process by removing undesired isomers through sulfonation.
Anticonvulsant Applications : Kaplan et al. (1980) explored Schiff bases of gamma-aminobutyric acid, including compounds related to (S)-4-Amino-3-(4-fluorophenyl)butanoic acid. These compounds demonstrated anticonvulsant properties and were found to mimic gamma-aminobutyric acid in certain biological activities (Kaplan et al., 1980).
Structural and Vibrational Analysis : Pallavi and Tonannavar (2020) conducted a detailed study on the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid, a closely related compound. Their research employed DFT computed zwitterionic structures, aiding in understanding the compound's molecular properties (Pallavi & Tonannavar, 2020).
Glucose Sensing Materials : Das et al. (2003) synthesized Amino-3-fluorophenyl boronic acid, which is structurally related to (S)-4-Amino-3-(4-fluorophenyl)butanoic acid. This compound was used to construct glucose sensing materials, demonstrating its potential in biomedical applications (Das et al., 2003).
Synthesis of New Biologically Active Molecules : Holla et al. (2003) investigated fluorine-containing compounds, including 4-amino-3-(phenoxy)phenyl butanoic acid, for their potential as antibacterial agents. This research highlights the significance of fluorinated compounds in developing new therapeutic agents (Holla et al., 2003).
Radiochemical Studies for PET Imaging : Naik et al. (2018) synthesized new GABAB agonists, including derivatives of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid, for potential use as PET radiotracers. These compounds were evaluated for their binding affinity and brain uptake in mice, indicating their applicability in neuroimaging studies (Naik et al., 2018).
Synthesis of Fluorescent Amino Acids : Maity et al. (2015) reported the synthesis of fluorescent amino acids, including derivatives of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid. These compounds were evaluated for their fluorescence properties, demonstrating their utility in biochemical studies (Maity et al., 2015).
Mécanisme D'action
Safety and Hazards
“(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” is labeled with the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust or mist, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(3S)-4-amino-3-(4-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHXHLDNSXLAPX-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-3-(4-fluorophenyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)
![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)
![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)


![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)
![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2440339.png)
![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2440340.png)

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2440342.png)
